molecular formula C11H16Si B3343734 1,3,5,7-Cyclooctatetraenyl trimethylsilane CAS No. 55632-03-6

1,3,5,7-Cyclooctatetraenyl trimethylsilane

Cat. No.: B3343734
CAS No.: 55632-03-6
M. Wt: 176.33 g/mol
InChI Key: WBBRFTQTMSACOW-QQCYJJBBSA-N
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Description

1,3,5,7-Cyclooctatetraenyl trimethylsilane is an organosilicon compound with the molecular formula C11H16Si. It features a cyclooctatetraene ring substituted with a trimethylsilyl group.

Preparation Methods

The synthesis of 1,3,5,7-cyclooctatetraenyl trimethylsilane typically involves the reaction of cyclooctatetraene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization .

Industrial production methods for this compound are similar but often involve larger scale reactions and more efficient purification techniques to ensure high yield and purity. These methods may also incorporate continuous flow processes to enhance production efficiency .

Chemical Reactions Analysis

1,3,5,7-Cyclooctatetraenyl trimethylsilane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various substituted cyclooctatetraenes and their derivatives .

Scientific Research Applications

1,3,5,7-Cyclooctatetraenyl trimethylsilane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential use in bioorganic chemistry, particularly in the development of silicon-based drugs and biomaterials.

    Medicine: Research is ongoing into its potential as a building block for pharmaceuticals, especially in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty polymers and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which 1,3,5,7-cyclooctatetraenyl trimethylsilane exerts its effects is largely dependent on its chemical structure. The trimethylsilyl group can stabilize reactive intermediates, making the compound useful in various synthetic applications. The cyclooctatetraene ring can participate in π-π interactions and serve as a scaffold for further functionalization. Molecular targets and pathways involved include interactions with metal catalysts and participation in cycloaddition reactions .

Comparison with Similar Compounds

1,3,5,7-Cyclooctatetraenyl trimethylsilane can be compared with other similar compounds such as:

Properties

IUPAC Name

cyclooctatetraenyl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Si/c1-12(2,3)11-9-7-5-4-6-8-10-11/h4-10H,1-3H3/b5-4-,6-4?,7-5?,8-6-,9-7-,10-8?,11-9?,11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBRFTQTMSACOW-QQCYJJBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)/C/1=C/C=C\C=C/C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55632-03-6
Record name 1,3,5,7-Cyclooctatetraenyl trimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055632036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5,7-Cyclooctatetraenyl trimethylsilane
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1,3,5,7-Cyclooctatetraenyl trimethylsilane
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Reactant of Route 6
1,3,5,7-Cyclooctatetraenyl trimethylsilane

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